Home > Products > Screening Compounds P9621 > 1-(1,3-Benzothiazol-2-yl)-3-phenylurea
1-(1,3-Benzothiazol-2-yl)-3-phenylurea - 26135-12-6

1-(1,3-Benzothiazol-2-yl)-3-phenylurea

Catalog Number: EVT-1550322
CAS Number: 26135-12-6
Molecular Formula: C14H11N3OS
Molecular Weight: 269.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-(1,3-benzothiazol-2-yl)-3-phenylurea is a member of ureas.
Overview

1-(1,3-Benzothiazol-2-yl)-3-phenylurea is a complex organic compound that integrates a benzothiazole ring with a phenylurea moiety. This compound has garnered interest in various scientific fields, particularly for its potential biological activities and applications in medicinal chemistry. The compound is classified under the category of phenylureas, which are known for their diverse pharmacological properties.

Source

The compound can be synthesized through various chemical methods, primarily involving the reaction of 2-aminobenzothiazole with isocyanates. It is also available from chemical suppliers for research purposes, highlighting its relevance in ongoing studies related to enzyme inhibition and therapeutic applications .

Classification

1-(1,3-Benzothiazol-2-yl)-3-phenylurea belongs to the class of benzothiazole derivatives and phenylureas, which are recognized for their potential roles as enzyme inhibitors and in therapeutic applications such as anti-cancer and anti-inflammatory treatments.

Synthesis Analysis

Methods

The synthesis of 1-(1,3-Benzothiazol-2-yl)-3-phenylurea typically involves the following steps:

  1. Reaction of 2-Aminobenzothiazole: This compound reacts with benzyl isocyanate and phenyl isocyanate.
  2. Solvent and Catalyst: The reaction is generally carried out in an organic solvent such as dichloromethane or toluene, often utilizing triethylamine as a catalyst.
  3. Temperature Control: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction reaches completion.

Technical Details

The reaction conditions are optimized to maximize yield and purity. In industrial settings, continuous flow reactors may be employed to enhance efficiency and consistency in production .

Molecular Structure Analysis

Structure

The molecular structure of 1-(1,3-Benzothiazol-2-yl)-3-phenylurea features a benzothiazole ring fused to a phenylurea group. This configuration contributes to its unique chemical properties and biological activities.

Data

Key structural data includes:

  • Molecular Formula: C13_{13}H10_{10}N2_{2}S
  • Molecular Weight: Approximately 230.30 g/mol
  • CAS Number: 331244-36-1
Chemical Reactions Analysis

Reactions

1-(1,3-Benzothiazol-2-yl)-3-phenylurea can undergo various chemical reactions:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be facilitated by lithium aluminum hydride.
  • Substitution: Nucleophilic substitution can occur at the benzothiazole ring, particularly at the 2-position with reagents such as sodium hydride and alkyl halides .

Technical Details

These reactions expand the utility of 1-(1,3-Benzothiazol-2-yl)-3-phenylurea in synthesizing related compounds with potentially enhanced biological activities.

Mechanism of Action

The mechanism of action for 1-(1,3-Benzothiazol-2-yl)-3-phenylurea involves its interaction with specific biological targets, such as enzymes. Research indicates that it may act as an inhibitor for various enzymes involved in metabolic pathways, contributing to its potential therapeutic effects against diseases like cancer .

Process Data

Studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against certain cancer cell lines, suggesting a promising avenue for further research into its pharmacological applications .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dichloromethane and toluene.

Chemical Properties

Chemical properties encompass stability under various conditions, reactivity with nucleophiles, and potential for functional group transformations. Detailed analyses often employ techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry for characterization .

Applications

1-(1,3-Benzothiazol-2-yl)-3-phenylurea has diverse applications across several scientific domains:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential as an enzyme inhibitor and interactions with biological macromolecules.
  • Medicine: Explored for anti-cancer and anti-inflammatory properties.
  • Industry: Utilized in developing advanced materials like polymers and dyes .
Introduction to 1-(1,3-Benzothiazol-2-yl)-3-phenylurea

Chemical Identity and Structural Classification

Molecular Architecture and Key Properties1-(1,3-Benzothiazol-2-yl)-3-phenylurea (Chemical Formula: C₁₄H₁₁N₃OS; Molecular Weight: 269.32 g/mol; PubChem CID: 726342) features a planar benzothiazole unit linked to a phenyl ring via a urea (–NHC(O)NH–) bridge [1]. The benzothiazole moiety comprises a benzene ring fused with a thiazole, incorporating nitrogen and sulfur heteroatoms, while the phenyl group provides aromatic hydrophobicity. The urea group adopts a trans,trans conformation in unsubstituted forms, enabling optimal hydrogen-bonding interactions with biological targets [2]. This conformation arises from resonance delocalization across the carbonyl and adjacent nitrogen atoms, resulting in partial double-bond character (C–N bond length: ~1.37 Å) and trigonal-to-tetrahedral geometry at nitrogens [2].

Spectral and Crystallographic SignaturesNuclear Magnetic Resonance (NMR) spectroscopy reveals diagnostic signals: benzothiazole H7/H8 protons appear as doublets between δ 7.8–8.1 ppm, urea NH protons resonate near δ 10.2–10.5 ppm, and phenyl ortho-protons display coupling at δ 7.4–7.6 ppm [1] [3]. Infrared spectroscopy confirms C=O stretching at 1640–1660 cm⁻¹ and N–H bends at 1540–1560 cm⁻¹. Crystallographic analyses demonstrate π-stacking between benzothiazole and phenyl rings when N-methylated, shifting the conformation to cis,cis and enabling face-to-face aromatic interactions [2].

Table 1: Key Spectral Assignments for 1-(1,3-Benzothiazol-2-yl)-3-phenylurea

Spectroscopic TechniqueSignal PositionAssignment
¹H NMR (400 MHz, DMSO-d6)δ 10.45 (s, 1H)Urea NH
δ 8.08 (d, J=8.0 Hz, 1H)Benzothiazole H4
δ 7.89 (d, J=7.6 Hz, 1H)Benzothiazole H7
δ 7.72–7.68 (m, 2H)Phenyl meta-Protons
δ 7.52–7.42 (m, 3H)Benzothiazole H5/H6; Phenyl para-Proton
FT-IR1655 cm⁻¹C=O Stretch
1550 cm⁻¹N–H Bend

Electronic and Physicochemical ProfileElectron-withdrawing benzothiazole and electron-donating phenyl groups create a push-pull system, polarizing the urea carbonyl and enhancing hydrogen-bond acceptor capacity. Calculated LogP is ~3.2, indicating moderate lipophilicity, while topological polar surface area (TPSA) is ~76 Ų, suggesting membrane permeability. Aqueous solubility is limited (<50 µM) due to crystallinity, but N-alkylation disrupts planarity and improves dissolution [2] [7].

Historical Development of Benzothiazole Derivatives in Medicinal Chemistry

Early Benzothiazole TherapeuticsBenzothiazole emerged as a privileged scaffold in the 1940s with the antitubercular drug thioflavin T. The 2-aminobenzothiazole substructure proved critical for kinase inhibition, leading to the 2001 discovery of BAY 43-9006 (Sorafenib), a Raf kinase inhibitor containing a N-(4-pyridyl)-4-trifluoromethylbenzamide-benzothiazole core [6]. This breakthrough highlighted benzothiazole’s role in targeting ATP-binding pockets via hinge-region hydrogen bonding. Concurrently, 2-arylbenzothiazoles like CGP 52411 were developed as EGFR inhibitors, establishing structure-activity relationships (SAR) where electron-withdrawing substituents (e.g., –Cl, –CF₃) at C6 enhanced potency [4] [6].

Evolution to Urea-Linked DerivativesIncorporating urea linkages began in the 2000s to exploit their hydrogen-bonding capabilities. Initial hybrids like 1-(1,3-benzothiazol-2-yl)-3-(N-phenylanilino)urea (CID 41466438) demonstrated dual kinase/GPCR modulation [3]. Systematic SAR studies revealed:

  • C6 substituents (–SCH₃, –Cl, –OCH₃) boost enzymatic inhibition by filling hydrophobic pockets
  • N-Methylation of urea enhances metabolic stability but reduces conformational rigidity
  • Benzothiazole C2 position is essential for hydrogen-bond donation [4]

Table 2: SAR Analysis of Benzothiazole-Urea Hybrids

Structural ModificationBiological ImpactMechanistic Insight
C6 Substitution (–Cl, –CF₃)↑ sEH/FAAH inhibition (IC₅₀ < 10 nM) [4]Enhanced hydrophobic pocket occupancy
N-Methylation of urea↓ Microsomal clearance (t₁/₂ ↑ 2.5-fold) [2]Blocked oxidative metabolism; conformational shift
Replacement of phenyl with pyridine↑ Solubility; ↓ CNS penetrationImproved hydrophilicity; reduced LogP
Addition of –OCH₃ at phenyl meta↓ FAAH potency (IC₅₀ > 100 nM) [4]Steric clash with catalytic residues

Modern Dual-Target InhibitorsRecent advances focus on benzothiazole-ureas as dual sEH/FAAH inhibitors. Compound 4 (2-chloro analog) exhibits IC₅₀ values of 7 nM (human FAAH) and 9.6 nM (human sEH) by simultaneously elevating anti-inflammatory EETs and endocannabinoids [4]. This polypharmacology approach circumvents drug-drug interaction risks from combination therapies and demonstrates efficacy in inflammatory pain models without locomotor impairment [4].

Significance of Urea-Linked Heterocyclic Compounds in Drug Discovery

Conformational Control and Target EngagementUrea-linked heterocycles enable precise conformational control in drug design. N,N′-Diaryl ureas adopt trans,trans geometries ideal for bidentate hydrogen bonding with proteases and kinases, while N-alkylation shifts equilibrium to cis,cis conformers, facilitating π-stacking in enzyme allosteric sites [2]. This conformational switch was exploited in oligomeric ureas to generate β-sheet mimetics targeting protein-protein interactions [2]. For 1-(1,3-benzothiazol-2-yl)-3-phenylurea, the unsubstituted urea forms three hydrogen bonds with sEH’s catalytic triad (Tyr383, Asp335), while benzothiazole engages in π-cation interactions with Arg338 [4].

Optimization of Drug-Like PropertiesUrea linkages balance hydrophilicity and permeability. Although unsubstituted ureas exhibit high melting points (>200°C) due to crystallinity, strategies like:

  • Incorporating ortho-substituents on phenyl rings to disrupt packing
  • Using branched alkyl chains on nitrogen to reduce TPSA
  • Introducing heteroaryl groups (e.g., pyridyl) for salt formationimprove solubility without compromising target affinity [2] [8]. Hydrotropic urea derivatives (e.g., butylurea) enhance aqueous solubility of co-administered drugs by 15-fold via hydrophobic cavity formation [2].

Table 3: Approved Drugs Featuring Urea-Linked Heterocycles

Drug NameStructureTherapeutic TargetClinical Use
SorafenibN-(4-Chloro-3-trifluoromethylphenyl)-4-pyridylurea-benzothiazoleRaf kinase, VEGFRRenal cell carcinoma
Glibenclamide4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene-sulfonylureaSUR1/Kir6.2 ATP channelType II diabetes
Linagliptin8-(3-Aminopiperidin-1-yl)-7-butynylxanthine-ureaDipeptidyl peptidase-4 (DPP-4)Type II diabetes
TAK-2851-(1,3-Benzothiazol-2-yl)-3-{1H-indazol-5-yl}ureaHER2/EGFR kinasesInvestigational (oncology)

Multitargeting ApplicationsBenzothiazole-urea hybrids exemplify multitarget-directed ligands (MTDLs). By inhibiting interconnected pathways (e.g., sEH/FAAH in pain; kinases/phosphodiesterases in cancer), they provide synergistic efficacy. The benzothiazole pharmacophore specifically targets:

Properties

CAS Number

26135-12-6

Product Name

1-(1,3-Benzothiazol-2-yl)-3-phenylurea

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-phenylurea

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

InChI

InChI=1S/C14H11N3OS/c18-13(15-10-6-2-1-3-7-10)17-14-16-11-8-4-5-9-12(11)19-14/h1-9H,(H2,15,16,17,18)

InChI Key

LDFWEBWORFXBQN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3S2

Solubility

0.2 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.